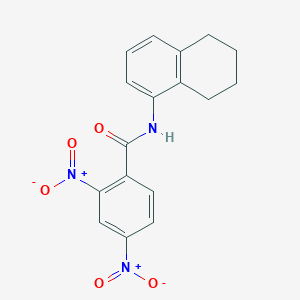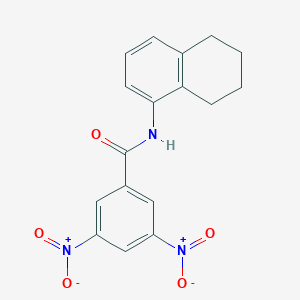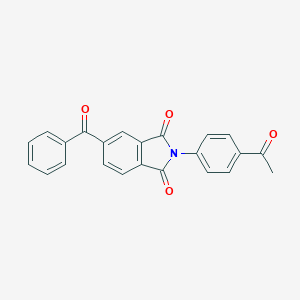
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of an acetyl group attached to a phenyl ring and a phenylcarbonyl group attached to the isoindole core. Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione typically involves multi-step organic reactions. One common method involves the condensation of 4-acetylbenzoic acid with phthalic anhydride in the presence of a dehydrating agent such as polyphosphoric acid. The reaction mixture is heated to promote cyclization, forming the isoindole core. Subsequent acylation with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride yields the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(4-carboxyphenyl)-5-(phenylcarbonyl)-1H-isoindole-1,3(2H)-dione.
Reduction: 2-(4-hydroxyphenyl)-5-(phenylmethanol)-1H-isoindole-1,3(2H)-dione.
Substitution: 2-(4-nitrophenyl)-5-(phenylcarbonyl)-1H-isoindole-1,3(2H)-dione.
科学的研究の応用
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation. The exact pathways and molecular targets can vary depending on the specific biological activity being studied.
類似化合物との比較
Similar Compounds
2-(4-methylphenyl)-5-(phenylcarbonyl)-1H-isoindole-1,3(2H)-dione: Similar structure but with a methyl group instead of an acetyl group.
2-(4-chlorophenyl)-5-(phenylcarbonyl)-1H-isoindole-1,3(2H)-dione: Contains a chlorine atom instead of an acetyl group.
Uniqueness
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione is unique due to the presence of both acetyl and phenylcarbonyl groups, which may contribute to its distinct biological activities and chemical reactivity. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets.
特性
分子式 |
C23H15NO4 |
|---|---|
分子量 |
369.4g/mol |
IUPAC名 |
2-(4-acetylphenyl)-5-benzoylisoindole-1,3-dione |
InChI |
InChI=1S/C23H15NO4/c1-14(25)15-7-10-18(11-8-15)24-22(27)19-12-9-17(13-20(19)23(24)28)21(26)16-5-3-2-4-6-16/h2-13H,1H3 |
InChIキー |
SNQUYMBLTCVUMM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4 |
正規SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401094.png)
![4-tert-butyl-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401095.png)
![4-chloro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B401097.png)


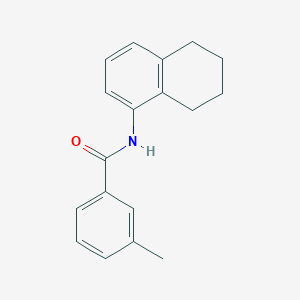

![1-[(2,4-dichlorophenyl)carbonyl]pyrrolidine](/img/structure/B401109.png)
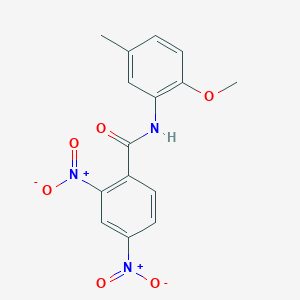
![1-[(4-Iodophenyl)carbonyl]pyrrolidine](/img/structure/B401112.png)
